1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which can influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a fluorophenyl group. These groups could influence the compound’s physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazolo[3,4-d]pyrimidine core might undergo reactions at the pyrimidine ring. The piperazine ring could potentially be alkylated, and the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could increase its solubility in water, while the fluorophenyl group could increase its lipophilicity .Scientific Research Applications
Synthesis and Biological Activity
The development and synthesis of compounds incorporating pyrazolo[3,4-d]pyrimidine structures, similar to the queried compound, have been a significant focus of research due to their diverse biological activities. For instance, a study explored the synthesis of novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and provided biophysical insights into their interactions with plasma proteins, revealing their potential in targeting bacterial infections and understanding drug-protein interactions (He et al., 2020).
Antiproliferative and Antimicrobial Properties
Research on pyrazolo[3,4-d]pyrimidine derivatives, like the one , often aims at evaluating their potential as anticancer and antimicrobial agents. For example, compounds synthesized from pyrazolo[1,5-a]pyrimidine were found to exhibit antiproliferative activities against human cancer cell lines, highlighting their therapeutic potential in cancer treatment (Mallesha et al., 2012).
Antiviral and Antienteroviral Activities
The antiviral properties of pyrazolo[3,4-d]pyrimidines have also been explored, particularly their specificity for human enteroviruses. Some derivatives have shown remarkable efficacy in inhibiting enterovirus replication at nanomolar concentrations, underscoring their potential in antiviral therapy (Chern et al., 2004).
Molecular Docking and Computational Studies
Molecular docking and computational studies of pyrazolo[3,4-d]pyrimidine derivatives have provided insights into their interaction mechanisms with various biological targets. These studies are crucial for understanding the binding affinities and activity profiles of these compounds, facilitating the design of more potent and selective therapeutic agents (Fahim et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can disrupt the cell cycle, preventing cancer cells from proliferating .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates and thus halting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This prevents DNA replication, a necessary step for cell division. As a result, the proliferation of cancer cells is hindered .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6/c1-16-3-4-17(2)21(13-16)30-23-20(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)19-7-5-18(24)6-8-19/h3-8,13-15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBNDHWYRCXOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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